molecular formula C26H23Cl2FN2 B10912006 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10912006
M. Wt: 453.4 g/mol
InChI Key: PQUSGMNFDVTMMV-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the halogen substituents. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the benzyl group: This step involves the reaction of the pyrazole intermediate with a benzyl halide, such as 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 4-chloro-1-(2-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
  • 4-chloro-1-(2-chloro-6-methylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific combination of halogen substituents and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23Cl2FN2

Molecular Weight

453.4 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H23Cl2FN2/c1-15-8-10-19(12-17(15)3)25-24(28)26(20-11-9-16(2)18(4)13-20)31(30-25)14-21-22(27)6-5-7-23(21)29/h5-13H,14H2,1-4H3

InChI Key

PQUSGMNFDVTMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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